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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanol

Cat. No.: B1326460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While the specific crystal structure of (5-Fluoropyridin-2-yl)methanol is not publicly available

in crystallographic databases, a comparative analysis of its structural analogues provides

valuable insights into the supramolecular chemistry and crystal packing of this important class

of compounds. This guide compares the single-crystal X-ray diffraction data of phenyl(pyridin-

2-yl)methanol and its 4-chloro-substituted derivative, highlighting the influence of halogen

substitution on the resulting crystal structures.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for phenyl(pyridin-2-

yl)methanol and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, offering a clear comparison of

their solid-state structures.
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Parameter
Phenyl(pyridin-2-
yl)methanol

(RS)-(4-chlorophenyl)
(pyridin-2-yl)methanol

Chemical Formula C₁₂H₁₁NO C₁₂H₁₀ClNO

Molecular Weight 185.22 g/mol 219.66 g/mol

Crystal System Orthorhombic Monoclinic

Space Group Pna2₁ P2₁/c

Unit Cell Dimensions

a = 7.4385(8) Åb =

14.3429(16) Åc = 9.2255(10)

Åα = 90°β = 90°γ = 90°

a = 11.693(2) Åb = 5.8236(11)

Åc = 15.698(3) Åα = 90°β =

107.24(3)°γ = 90°

Volume (V) 984.27(19) Å³ 1021.0(4) Å³

Molecules per Unit Cell (Z) 4 4

Primary Supramolecular

Interaction

O-H···N hydrogen bonds

forming helical chains.[1]

O-H···N hydrogen bonds

forming zigzag chains.[2][3][4]

[5]

Secondary Interactions Not specified
C-Cl···π interactions linking

chains into sheets.[2][3][4]

Dihedral Angle (Phenyl-Pyridyl) 71.42(10)°[1] 74.34(6)°[2][3][4][5]

Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used for

the synthesis and single-crystal X-ray diffraction analysis of pyridin-2-yl-methanol derivatives.

Synthesis and Crystallization

Synthesis: The synthesis of phenyl(pyridin-2-yl)methanol and its derivatives is typically

achieved through the reaction of a corresponding pyridyl-2-carbaldehyde with a phenyl

Grignard reagent or by the reduction of a corresponding benzoylpyridine.

Crystallization: Single crystals suitable for X-ray diffraction are generally obtained by slow

evaporation of a solution of the purified compound in a suitable solvent, such as ethanol.[1]
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Single-Crystal X-ray Diffraction

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at

a constant temperature (e.g., 296 K) while being irradiated with monochromatic X-rays (e.g.,

Mo Kα radiation). The diffraction data are collected as a series of frames at different crystal

orientations.

Structure Solution and Refinement: The collected diffraction data are processed to yield a set

of structure factors. The crystal structure is then solved using direct methods and refined by

full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

Hydrogen atoms may be located in a difference Fourier map and refined isotropically or

placed in calculated positions and refined using a riding model.[1][2]

Visualizing Structural Relationships and Workflows
Experimental Workflow for X-ray Crystallography
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Caption: A generalized workflow for determining a crystal structure.
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Supramolecular Assembly Comparison

Phenyl(pyridin-2-yl)methanol (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

Molecule A

Molecule B

O-H···N

Molecule C

O-H···N

Forms a helical chain via
 a single type of hydrogen bond.

Molecule R

Molecule S

O-H···N

Molecule R'

C-Cl···π

O-H···N

Forms zigzag chains via hydrogen bonds,
which are further linked by C-Cl···π interactions.

Click to download full resolution via product page

Caption: Comparison of intermolecular interactions.

Discussion
The presence of a chloro substituent on the phenyl ring of phenyl(pyridin-2-yl)methanol induces

notable changes in the crystal packing. The unsubstituted compound crystallizes in the

orthorhombic space group Pna2₁, while the chloro-derivative crystallizes in the monoclinic

space group P2₁/c.[1][2] This change in crystal system and space group is a direct

consequence of the different intermolecular interactions that govern the crystal packing.

In both structures, the primary and most directional intermolecular interaction is the O-H···N

hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring of an

adjacent molecule.[1][2] However, the overall supramolecular assembly differs. In

phenyl(pyridin-2-yl)methanol, these hydrogen bonds lead to the formation of helical chains.[1]
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In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the hydrogen bonds result in zigzag

chains.[2][3][4]

A key difference is the presence of secondary C-Cl···π interactions in the chloro-substituted

compound.[2][3][4] These weaker, yet significant, interactions link the hydrogen-bonded zigzag

chains into sheets, adding another dimension to the supramolecular architecture. This

additional interaction likely contributes to the change in the overall crystal packing and

symmetry.

The dihedral angle between the phenyl and pyridyl rings is slightly larger in the chloro-

substituted compound (74.34(6)°) compared to the unsubstituted analogue (71.42(10)°),

suggesting that the chloro-substituent may have a minor influence on the molecular

conformation.[1][2]

In conclusion, the introduction of a chloro substituent on the phenyl ring of phenyl(pyridin-2-

yl)methanol alters the crystal packing by introducing C-Cl···π interactions that, in conjunction

with the primary O-H···N hydrogen bonds, lead to a different supramolecular assembly and a

change in crystal symmetry. These findings underscore the significant role that halogen

substituents can play in crystal engineering and the solid-state properties of pharmaceutical

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Crystallographic Analysis of
Phenyl(pyridin-2-yl)methanol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1326460#x-ray-crystallography-of-5-fluoropyridin-2-
yl-methanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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